molecular formula C24H17FO4 B6099591 2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B6099591
M. Wt: 388.4 g/mol
InChI Key: IDBUBBRIUMFHJF-UHFFFAOYSA-N
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Description

2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H17FO4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.11108718 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Crystal Structure

  • The compound is involved in the synthesis of new Meldrum's acid compounds, contributing to the understanding of crystal structures through X-ray crystallographic techniques, which aids in elucidating molecular conformations and intermolecular interactions (Zeng, 2014).

2. Stimuli-Responsive Fluorescence Modulation

  • Research highlights its role in synthesizing aggregation-enhanced emissive fluorophores, demonstrating molecular structure-controlled tunable fluorescence and stimuli responses, essential for developing advanced materials with specific optical properties (Hariharan et al., 2018).

3. Catalysis and Inhibitory Activity

  • It's a key component in Zirconium catalyzed synthesis of 2-arylidene indan-1,3-diones, with applications in evaluating inhibitory activities against specific enzymes, demonstrating its potential in medicinal chemistry (Oliveira et al., 2018).

4. Cyclopropane-Fused Tetrahydroquinolines Synthesis

  • This compound plays a role in the efficient and metal-free synthesis of cyclopropane-fused tetrahydroquinolines, indicating its utility in organic synthesis and pharmaceutical research (Wang et al., 2020).

5. Leishmanicidal and Cytotoxic Activities

  • Its derivatives are evaluated for leishmanicidal and cytotoxic activities, offering insights into the biological activities of indan-1,3-dione compounds and their potential therapeutic applications (de Souza et al., 2021).

6. Ultrasound-assisted Synthesis

  • It's utilized in ultrasound-assisted synthesis methods, demonstrating a greener and more efficient approach to synthesizing complex molecules, indicative of its role in sustainable chemistry (Ghahremanzadeh et al., 2011).

7. Photochemical Reaction Mechanisms

  • Studies involving its derivatives help in understanding photochemical reaction mechanisms, crucial for designing materials with specific photobehaviors and applications in photodynamic therapy and photochemistry (Wang et al., 2021).

8. Third-order Nonlinear Optical Properties

  • It contributes to the study of third-order nonlinear optical properties, suggesting its potential in developing new nonlinear optical materials for various technological applications, such as optical limiters and sensors (Shettigar et al., 2009).

Properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO4/c1-28-22-13-16(8-11-21(22)29-14-15-6-9-17(25)10-7-15)12-20-23(26)18-4-2-3-5-19(18)24(20)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBUBBRIUMFHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
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2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
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2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
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2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
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2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione
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2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.